Propyl ethylphosphonate
Description
General Overview of Organophosphonate Classes in Advanced Chemical Research
Organophosphonates are a prominent class of organophosphorus compounds distinguished by a phosphorus-carbon bond. They are formally derivatives of phosphonic acid. The direct C-P bond is generally resistant to chemical and enzymatic cleavage, which contributes to the stability of these compounds.
Phosphonic Acids: These are organophosphonates where the phosphorus atom is bonded to one organic substituent and two hydroxyl groups. They are often used as strong chelating agents for metal ions.
Phosphonate (B1237965) Esters: These are derivatives of phosphonic acids where the hydroxyl groups are replaced by alkoxy or aryloxy groups. These esters are frequently used as intermediates in organic synthesis, as flame retardants, and in the development of pharmaceuticals. chemimpex.com
Bisphosphonates: These compounds contain two phosphonate groups and are well-known for their applications in treating bone disorders.
Aminophosphonates: This class of organophosphonates features an amino group and finds use in agriculture and as pharmaceuticals.
The synthesis of these compounds often involves key reactions such as the Michaelis-Arbuzov reaction, which is a versatile method for forming C-P bonds. rsc.org
Scope and Significance of Propyl Ethylphosphonate within Organophosphonate Research
The compound referred to as "this compound" is most precisely identified as diethyl propylphosphonate . This nomenclature indicates a propyl group directly attached to the phosphorus atom and two ethyl ester groups. It is a representative example of a phosphonate ester.
The significance of diethyl propylphosphonate in research stems from its utility as a versatile intermediate and building block in organic synthesis. chemimpex.com Its chemical structure allows for further modifications, making it a valuable precursor for the synthesis of more complex molecules with specific biological or material properties. chemimpex.com Research involving diethyl propylphosphonate often explores its potential in the development of novel agrochemicals, flame retardants, and as a reagent in various chemical transformations. chemimpex.com
Chemical and Physical Properties of Diethyl Propylphosphonate
The following table summarizes the key chemical and physical properties of diethyl propylphosphonate.
| Property | Value |
| Molecular Formula | C₇H₁₇O₃P |
| Molecular Weight | 180.18 g/mol chemimpex.com |
| CAS Number | 18812-51-6 chemimpex.com |
| Appearance | Colorless transparent liquid chemimpex.com |
| Boiling Point | 94-96 °C at 12 mmHg chemimpex.com |
| Density | 0.995 g/cm³ |
| Refractive Index | 1.4190 (at 20 °C) chemimpex.com |
| Solubility | Soluble in water (27 g/L at 25°C) |
Synthesis and Reactions
The primary method for the synthesis of diethyl propylphosphonate is the Michaelis-Arbuzov reaction . This reaction involves the treatment of a trialkyl phosphite (B83602), in this case, triethyl phosphite, with an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction proceeds via a quasiphosphonium salt intermediate, which then undergoes dealkylation to yield the phosphonate ester.
The general reaction is as follows:
P(OEt)₃ + CH₃CH₂CH₂Br → CH₃CH₂CH₂P(O)(OEt)₂ + EtBr
This synthetic route is highly efficient for the preparation of a wide range of phosphonate esters.
Diethyl propylphosphonate can participate in various chemical reactions, primarily involving the phosphonate group or the ester functionalities. The P=O bond can be reduced, and the ester groups can be hydrolyzed under acidic or basic conditions to yield propylphosphonic acid.
Applications in Research
Diethyl propylphosphonate serves as a valuable compound in several areas of chemical research:
Organic Synthesis: It is used as a versatile building block for the synthesis of more complex organophosphorus compounds. chemimpex.com Its reactivity allows for the introduction of the propylphosphonate moiety into larger molecules.
Medicinal Chemistry: Phosphonate-containing molecules are of interest in drug discovery due to their ability to act as mimics of phosphate (B84403) groups in biological systems. Diethyl propylphosphonate can be used as a starting material for the synthesis of potential therapeutic agents. chemimpex.com
Materials Science: Organophosphonates are utilized in the development of flame-retardant materials. chemimpex.com Diethyl propylphosphonate can be incorporated into polymer matrices to enhance their fire resistance.
Agrochemicals: The phosphonate group is present in some herbicides and insecticides. Research in this area may involve the use of diethyl propylphosphonate as a precursor for new crop protection agents. chemimpex.com
Properties
CAS No. |
20442-53-9 |
|---|---|
Molecular Formula |
C5H12O3P- |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
ethyl(propoxy)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-3-5-8-9(6,7)4-2/h3-5H2,1-2H3,(H,6,7)/p-1 |
InChI Key |
WTSTZDLWRUEGQB-UHFFFAOYSA-M |
Canonical SMILES |
CCCOP(=O)(CC)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phosphonates
Strategies for Carbon-Phosphorus Bond Formation
Michaelis-Arbuzov Reaction: Mechanisms and Innovations
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is arguably the most fundamental and widely used method for forming a C-P bond. wikipedia.orgjk-sci.com The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate. wikipedia.orgnih.gov For the synthesis of diethyl propylphosphonate, this would typically involve the reaction of triethyl phosphite with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).
The mechanism proceeds via a two-step SN2 process. wikipedia.orgnih.gov The first step is the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate. jk-sci.comnih.gov This is followed by the dealkylation of the intermediate by the displaced halide ion, which attacks one of the alkoxy carbons of the phosphonium (B103445) salt, resulting in the formation of the final phosphonate (B1237965) ester and an alkyl halide byproduct. wikipedia.org
Innovations in the Michaelis-Arbuzov Reaction:
While the traditional Michaelis-Arbuzov reaction often requires elevated temperatures (typically 120-160 °C), several innovations have emerged to facilitate the reaction under milder conditions and to broaden its scope. wikipedia.orgorganic-chemistry.org
Lewis Acid Catalysis: The use of Lewis acids can promote the reaction at room temperature, making it more suitable for sensitive substrates. organic-chemistry.org
Photo-Arbuzov Reaction: A more recent development involves the use of a photo-active catalyst, such as Rhodamine 6G, and irradiation with light to generate aryl radicals, enabling the synthesis of arylphosphonates. nih.gov
Alcohol-Based Michaelis-Arbuzov Reaction: This variation allows for the use of alcohols as the alkylating agent in the presence of a catalyst, offering a more environmentally friendly alternative to alkyl halides. rsc.org
| Reaction Component | Example for Diethyl Propylphosphonate Synthesis |
| Phosphorus Source | Triethyl phosphite |
| Alkylating Agent | 1-Bromopropane or 1-Iodopropane |
| Product | Diethyl propylphosphonate |
| Byproduct | Ethyl bromide or Ethyl iodide |
Michaelis-Becker Reaction and Variants
The Michaelis-Becker reaction provides an alternative route to phosphonates. It involves the reaction of a dialkyl hydrogen phosphonate with a base to form a phosphite anion, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.org This method can be advantageous in cases where the Michaelis-Arbuzov reaction is not suitable, for instance, in the synthesis of certain vinylbenzyl phosphonates where the Arbuzov conditions could lead to polymerization. tandfonline.com
A significant variant is the Phase-Transfer-Catalyzed (PTC) Michaelis-Becker reaction . This approach utilizes a phase-transfer catalyst, such as benzyl (B1604629) triethyl ammonium (B1175870) chloride, to facilitate the reaction between reactants in a two-phase system (e.g., water/dichloromethane), which can be particularly useful for preparing phosphonates with bulky alkyl groups. researchgate.net More recently, a copper-catalyzed enantioconvergent radical version of the Michaelis-Becker reaction has been developed, allowing for the synthesis of chiral phosphonates from racemic alkyl halides. sustech.edu.cn
| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |
| Phosphorus Reagent | Trivalent phosphite ester | Dialkyl hydrogen phosphonate |
| Key Intermediate | Phosphonium salt | Phosphite anion |
| Base Requirement | Not required | Required |
| Typical Conditions | Often requires heat | Can often be run at room temperature |
Radical-Radical Coupling Approaches
The formation of the C-P bond can also be achieved through radical-radical coupling reactions. These methods have gained traction with the advent of photoredox catalysis, which allows for the generation of carbon-centered radicals under mild conditions. rsc.org These radicals can then couple with phosphorus-centered radicals or other phosphorus species to form the desired phosphonate.
For instance, visible-light-mediated protocols can generate aryl radicals from aryl halides, which then couple with trivalent phosphites in a process that can be seen as a radical variant of the Arbuzov reaction. acs.org Other approaches involve the generation of alkyl radicals from various precursors, which then react with P(III) or P(V) compounds. rsc.orgwindows.net These radical-based methods offer access to phosphonates that may be difficult to synthesize via traditional ionic pathways.
Metal-Catalyzed Phosphonylation Methods
Transition metal catalysis has revolutionized organic synthesis, and the formation of C-P bonds is no exception. Various metal catalysts, most notably palladium and copper, are employed to facilitate the cross-coupling of phosphorus-containing nucleophiles with organic electrophiles. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling: Palladium complexes, often in conjunction with specific ligands like Xantphos, can efficiently catalyze the coupling of H-phosphonates with aryl or vinyl halides. organic-chemistry.org Microwave irradiation has been shown to accelerate these reactions significantly.
Copper-Catalyzed Cross-Coupling: Copper catalysts, for example, using Cu₂O with 1,10-phenanthroline, are effective for the addition of H-phosphonates to boronic acids to form aryl phosphonates. organic-chemistry.org Copper catalysis is also employed in the coupling of phosphorus nucleophiles with diaryliodonium salts. organic-chemistry.org
These metal-catalyzed methods often exhibit high functional group tolerance and can be performed under relatively mild conditions.
Electrochemically-Mediated Phosphonate Synthesis
Electrochemical synthesis represents a green and innovative approach to forming C-P bonds, often avoiding the need for harsh reagents and external oxidants. nih.govrsc.org In these methods, an electric current is used to drive the reaction. For example, the C-P coupling of phenylpyridine with dialkyl phosphonates can be achieved electrochemically in the presence of a palladium catalyst. nih.gov The electrochemical synthesis of phosphorylated indoles and other heterocyclic systems has also been reported, highlighting the potential of this technique for creating complex molecules. nih.govrsc.org
Synthesis of Alkylphosphonate Esters and Acids
The reactions described above typically yield dialkyl alkylphosphonates, such as diethyl propylphosphonate. These esters are often the desired final products. However, in many applications, the corresponding phosphonic acids or monoesters are required.
The conversion of a dialkyl phosphonate to a phosphonic acid is generally achieved through hydrolysis. This can be accomplished under acidic conditions, though this method can be harsh. researchgate.net A milder and more common method is the transsilylation-methanolysis procedure. This involves reacting the diester with a silyl (B83357) halide, such as iodotrimethylsilane, followed by treatment with a protic solvent like methanol (B129727) to yield the phosphonic acid. researchgate.netrsc.org
Microsynthesis Techniques for Ethylphosphonic Acid Derivatives
The miniaturization of chemical reactors, known as microsynthesis or flow chemistry, presents numerous advantages for the synthesis of organic compounds, including ethylphosphonic acid derivatives. nih.gov Microreactors are devices with a network of micron-sized channels (typically 10–300 µm in dimension) etched into a solid substrate, often made of glass, silicon, or polymers. core.ac.uk This technology facilitates a cleaner, safer, and highly scalable methodology for organic synthesis. rsc.org
The primary advantages of using microreactors include superior control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio allows for extremely efficient heat transfer, mitigating the risks associated with highly exothermic reactions common in organophosphorus chemistry. nih.govnih.gov This enhanced control leads to higher selectivity, improved yields, and the potential for safer handling of hazardous reagents. nih.gov
While specific literature on the microsynthesis of propyl ethylphosphonate is not widespread, the principles are directly applicable. A hypothetical flow synthesis could involve pumping solutions of a phosphite and the corresponding alkyl halides through a heated microchannel. The precise control offered by the microreactor would allow for optimization of residence time and temperature to maximize the yield of the desired this compound and minimize the formation of byproducts. The integration of heterogeneous catalysts within the microreactor channels can further enhance reaction efficiency and simplify purification. rsc.org
Synthesis of Polyfunctional Organophosphonate Ligands
Polyfunctional organophosphonate ligands are of significant interest due to their increasing application in processes such as liquid-liquid extraction of metal ions. mdpi.comrsc.org The strategic design of these ligands is crucial for creating systems specific to certain ions, particularly for lanthanide and actinide separations in nuclear technology. mdpi.com Research has focused on developing new families of ligands that can be synthesized efficiently and in high purity.
One area of development involves the synthesis of trifunctional ligands. For instance, ligands of the type [(RO)₂P(O)][C(O)NEt₂]CH(CH₂)n[P(O)(OR)₂] (where n = 2–4) have been prepared through the metathesis reactions of the corresponding metallated anions. researchgate.net These syntheses are notable for their high yields, often ranging from 70% to 95%, and the excellent purity of the resulting products, which are fully characterized by spectroscopic methods. mdpi.com The coordination chemistry of these ligands has been studied with various metal nitrates, revealing complex structural arrangements. mdpi.comresearchgate.net
The development of these ligands relies on a deeper molecular-level understanding of coordination chemistry to move beyond trial-and-error discovery toward rational design. mdpi.com The use of water-soluble phosphine (B1218219) ligands also represents a reliable strategy for transferring metal catalysts into the aqueous phase, which is advantageous for cost, safety, and simplified separation processes. core.ac.uk
| Ligand Type | Synthetic Precursors | Typical Yield | Reference |
| Trifunctional Phosphonate-Carbamoyl | Na[(RO)₂P(O)CHC(O)NEt₂] and Br(CH₂)nC(O)(OR') | 70-95% | mdpi.com |
| Trifunctional Bis-phosphonate | [(RO)₂P(O)]₂CH⁻ and Br(CH₂)n[P(O)(OR)₂] | High | researchgate.net |
Preparation of Phosphonate-Functionalized Materials
The covalent attachment of phosphonate groups to various materials imparts unique properties, such as improved biocompatibility, flame retardancy, and metal ion affinity. nih.govrawdatalibrary.net Methodologies for creating these phosphonate-functionalized materials are diverse and tailored to the substrate, which can range from polymer nanoparticles to flat surfaces.
One effective technique is the free-radical copolymerization in a miniemulsion system. This method has been used to synthesize phosphonate-functionalized polymer nanoparticles from monomers like styrene (B11656) or methyl methacrylate (B99206) (MMA) and vinylphosphonic acid (VPA). mdpi.com The size of the resulting nanoparticles can be controlled (ranging from 102 to 312 nm) by varying the type and amount of surfactant used in the process. mdpi.com Another approach involves the synthesis of diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate, a promising reagent for modifying silica (B1680970) surfaces to create chelate adsorbents for d-metal ions. This compound is synthesized by the alkylation of 3-aminopropyltriethoxysilane (B1664141) (APTES) with diethyl vinylphosphonate. nih.govrsc.org
For biodegradable polymers, organocatalyzed ring-opening polymerization (ROP) of novel phosphonate-based cyclic monomers has been employed to create well-defined phosphonate-functionalized polycarbonates. nih.gov Post-modification reactions, including "click" chemistry, offer an alternative route to introduce phosphonate groups onto a pre-existing polymer backbone. nih.gov For instance, diethyl (3-azidopropyl)phosphonate can be synthesized and subsequently attached to a polymer chain. nih.gov
| Functionalization Method | Monomers/Reagents | Material Type | Key Finding | Reference |
| Miniemulsion Polymerization | Styrene/MMA and Vinylphosphonic Acid | Polymer Nanoparticles | Particle size controllable (102-312 nm) via surfactant choice. | mdpi.com |
| Surface Modification | APTES and Diethyl Vinylphosphonate | Silica Surfaces | Creates chelate adsorbents for metal ions. | nih.govrsc.org |
| Ring-Opening Polymerization | Phosphonate-based Cyclic Carbonate | Polycarbonates | Produces well-defined biodegradable polymers. | nih.gov |
| Wet Chemical Modification | Poly(phthalazinone ether ketone) | High-Performance Polymers | Introduces phosphonate groups for enhanced biocompatibility. | rawdatalibrary.net |
Optimized and Scalable Synthesis Routes for Propylphosphonic Anhydride (B1165640)
Propylphosphonic anhydride (T3P®) is a highly effective coupling and dehydrating agent used in a vast number of chemical transformations, including peptide synthesis, amide formation, and dehydrations. acs.orgdocumentsdelivered.com Its advantages include high reaction yields and the formation of water-soluble by-products, which simplifies work-up procedures. documentsdelivered.com
The key steps in this optimized synthesis are:
Reaction of diethyl phosphonate with propanal.
Oxidation of the resulting intermediate.
Hydrolysis of the diethyl propylphosphonate to propylphosphonic acid. One reported method for this step involves heating a solution of diethyl propylphosphonate in acetonitrile (B52724) with trimethylsilyl (B98337) chloride (TMSCl) and sodium bromide (NaBr) at 60°C, achieving a 71% yield for this step. documentsdelivered.com
Dehydration of propylphosphonic acid to form the cyclic propylphosphonic anhydride (T3P®). documentsdelivered.com
This versatile method represents a superior alternative to previously reported literature methods for producing this important "green" reagent, allowing it to be prepared neat or as a solution in various compatible solvents for immediate use. documentsdelivered.com
Directed Synthesis of Specific this compound Isomers
The synthesis of phosphonates with specific stereochemistry, either at a carbon atom in a side chain (C-chiral) or at the phosphorus atom itself (P-chiral), is a significant challenge in synthetic chemistry. mdpi.commdpi.com Such stereocontrol is crucial for applications in medicine and agrochemistry, where biological activity is often dependent on a single isomer.
Several catalytic asymmetric methods have been developed for preparing C-chiral phosphonates. These include the phospha-Michael reaction, phospha-Mannich reaction, and the phospho-aldol addition of dialkyl phosphites to compounds with C=X or activated C=C bonds. mdpi.com For example, the asymmetric addition of phosphorus nucleophiles to imines can produce α-aminophosphonates with good enantiomeric excess (up to 90.6% ee) when catalyzed by a chiral Brønsted acid. mdpi.com Another strategy involves the asymmetric hydrogenation of unsaturated phosphonate precursors to control the stereochemistry of the side chains. acs.org
The synthesis of P-chiral centers is traditionally more difficult. Recent advances include a palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromo arylphosphonates, which can produce P-chiral biaryl phosphonates in high yields (up to 92%) and good enantioselectivities (up to 88% ee). rsc.orgresearchgate.net Another innovative strategy is the catalytic enantioselective desymmetrization of prochiral phosphonate esters. This process uses a bifunctional iminophosphorane catalyst to control a nucleophilic substitution at the phosphorus center, generating an enantioenriched P(V) intermediate that can be further diversified. nih.gov Chiral auxiliaries, such as TADDOL-derived H-phosphonates, have also been used successfully in the diastereoselective hydrophosphonylation of aldehydes to create chiral α-hydroxyphosphonates. rsc.org These advanced methods provide powerful tools for the directed synthesis of specific isomers of complex phosphonates like this compound.
Mechanistic Investigations of Phosphonate Reactions
Hydrolytic Reaction Mechanisms
The hydrolysis of phosphonate (B1237965) esters, such as propyl ethylphosphonate, involves the cleavage of the P-O-C ester linkage and can be catalyzed by either acids or bases. The rate and mechanism of hydrolysis are significantly influenced by the pH of the surrounding medium.
Acid-Catalyzed Hydrolysis of Phosphinates and Phosphonates
The acid-catalyzed hydrolysis of dialkyl phosphonates generally proceeds in a stepwise manner, with the cleavage of the two ester groups occurring consecutively. nih.govmdpi.com The reaction is typically initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. This is followed by a nucleophilic attack by a water molecule. mdpi.com
Table 1: Representative Pseudo-First-Order Rate Constants for Acid-Catalyzed Hydrolysis of Dialkyl Arylphosphonates
| Compound | k_1 (s⁻¹) | k_2 (s⁻¹) |
| Diethyl phenylphosphonate | 0.62 x 10⁻⁴ | 0.86 x 10⁻⁵ |
| Di-n-propyl phenylphosphonate | 0.62 x 10⁻⁴ | - |
| Diisopropyl phenylphosphonate | 1.60 x 10⁻⁴ | 1.92 x 10⁻⁵ |
Data is illustrative for analogous compounds and not specific to this compound. nih.gov
Base-Catalyzed Hydrolysis Mechanistic Studies
Under basic conditions, the hydrolysis of phosphonates is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom of the P=O group. nih.gov This reaction is generally considered irreversible because the resulting phosphonic acid is deprotonated by the base to form a salt. nih.govacs.org Similar to acid-catalyzed hydrolysis, the base-catalyzed reaction occurs in two steps, leading to the formation of the corresponding phosphonic acid salt. nih.gov
The rate of alkaline hydrolysis is sensitive to steric effects. Increased steric hindrance around the phosphorus center tends to decrease the reaction rate. For example, in a series of diethyl alkylphosphonates, esters with n-alkyl substituents showed higher reactivity compared to those with more sterically hindered groups. mdpi.com The nature of the leaving group also plays a crucial role, with better leaving groups accelerating the hydrolysis rate. mdpi.com
Influence of pH on Organophosphonate Degradation Mechanisms
The pH of the aqueous environment is a critical factor governing the stability and degradation pathways of organophosphonates. nih.gov Generally, the hydrolysis of these compounds is slowest in the neutral pH range and increases under both acidic and alkaline conditions. usu.edu
In acidic solutions, the mechanism involves protonation of the phosphoryl oxygen, as detailed in section 3.1.1. As the pH increases towards alkaline conditions, the mechanism shifts to a direct nucleophilic attack by hydroxide ions, which is often a more rapid degradation pathway. nih.govnih.gov Studies on various organophosphate triesters have shown that while many are stable at neutral pH, their degradation becomes significant as the pH becomes more basic. nih.gov For every one-point increase in pH in the alkaline range, the rate of hydrolysis can increase by a factor of approximately ten. usu.edu This pH-dependent instability is a key factor in the environmental fate of these compounds. nih.gov
Oxidative Degradation Mechanisms
In addition to hydrolysis, organophosphonates can be degraded through oxidative processes. Highly reactive species such as hydroxyl radicals and ozone can initiate reactions that lead to the breakdown of the parent molecule.
Hydroxyl Radical-Initiated Oxidation Kinetics and Mechanisms
Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants that can effectively degrade a wide range of organic contaminants, including organophosphorus compounds. morressier.com The reaction of hydroxyl radicals with phosphonates that lack aromatic rings, such as this compound, is expected to proceed primarily through hydrogen abstraction from the alkyl chains. acs.orgresearchgate.net
Studies on compounds like dimethyl methylphosphonate (B1257008) (DMMP) and diethyl methylphosphonate (DEMP) have shown that •OH radicals react to form carbon-centered radicals via H-abstraction. acs.orgresearchgate.net These radical intermediates can then react with molecular oxygen to form phosphonic acid monoesters as major products. acs.orgresearchgate.net The rate constants for the reaction of hydroxyl radicals with organophosphonates are typically high, indicating that this can be a significant degradation pathway in environments where •OH radicals are generated, such as in advanced oxidation processes for water treatment. morressier.comnih.gov
Table 2: Second-Order Rate Constants for the Reaction of Hydroxyl Radicals with Selected Organophosphorus Compounds
| Compound | Rate Constant (M⁻¹ s⁻¹) |
| Dimethyl methylphosphonate (DMMP) | (2 ± 1) x 10⁸ |
| Diethyl methylphosphonate (DEMP) | (6 ± 1) x 10⁸ |
| Parathion | 9.7 ± 0.5 × 10⁹ |
| Chlorpyrifos | 4.9 ± 0.1 × 10⁹ |
Data is illustrative for analogous compounds and not specific to this compound. acs.orgnih.gov
Rearrangement Reaction Mechanisms
Rearrangement reactions of organophosphorus compounds are fundamental transformations that can lead to the formation of new carbon-phosphorus or oxygen-phosphorus bonds. These reactions are often intricate, proceeding through various intermediates and transition states.
The phosphonate-phosphate rearrangement is a notable isomerization reaction where an α-hydroxyphosphonate is converted into a phosphate (B84403) ester. This transformation is typically catalyzed by a base and is particularly effective when the α-carbon bears electron-withdrawing substituents. nih.govnih.govtandfonline.com
The generally accepted mechanism for the base-catalyzed phosphonate-phosphate rearrangement involves the deprotonation of the hydroxyl group to form an alkoxide. This is followed by a nucleophilic attack of the oxygen on the phosphorus center, leading to a pentacoordinate intermediate or transition state. Subsequent cleavage of the carbon-phosphorus bond results in the formation of the more thermodynamically stable phosphate ester. nih.gov The driving force for this rearrangement is the formation of a strong P-O bond at the expense of a weaker P-C bond.
Two main pathways are proposed depending on the nature of the substituents on the α-carbon nih.gov:
Route A: If the substituent (R²) can stabilize a carbanion and the other substituent (R³) is not a good leaving group, the mechanism proceeds through the formation of a carbanion which is subsequently protonated.
Route B: If R³ is a good leaving group, the rearrangement can proceed via an elimination-addition mechanism, leading to a vinyl phosphate derivative.
Stereochemical studies on cyclic α-hydroxyphosphonates have demonstrated that the rearrangement proceeds with retention of configuration at the phosphorus atom. nih.govtandfonline.com This suggests a concerted or near-concerted process where the new P-O bond forms as the P-C bond breaks.
While specific studies on the phosphonate-phosphate rearrangement of α-hydroxy this compound derivatives are not extensively documented, the reactivity is expected to follow these established mechanistic principles. The presence of appropriate activating groups on the α-carbon would be crucial for the rearrangement to occur.
Table 1: Examples of Base-Catalyzed Phosphonate-Phosphate Rearrangements
| Starting α-Hydroxyphosphonate | Base | Product Phosphate | Reference |
| Diethyl (1-hydroxy-1-phenylmethyl)phosphonate | Triethylamine | Diethyl benzyl (B1604629) phosphate | nih.gov |
| Diethyl (1-hydroxy-1-(trichloromethyl)ethyl)phosphonate | Triethylamine | Diethyl 2,2-dichlorovinyl phosphate | nih.gov |
| Cyclic α-hydroxyphosphonates | Et₃N | Corresponding cyclic phosphates | nih.govtandfonline.com |
Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Phosphonate Chemistry
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. In the context of organophosphorus chemistry, SNAr reactions on fluorinated aryl phosphonates provide a valuable route to a diverse range of substituted aromatic phosphonates. The high electronegativity of the fluorine atom and the presence of the phosphonate group, which can act as an electron-withdrawing substituent, facilitate these reactions. masterorganicchemistry.com
The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination sequence. acsgcipr.orgrsc.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, a fluorine atom), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acsgcipr.org The aromaticity of the ring is temporarily disrupted in this intermediate. In the second, usually rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored.
The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the substitution pattern of the aromatic ring. For fluorinated aryl phosphonates, the reaction is generally favored when strong nucleophiles are used and when the phosphonate group is positioned ortho or para to the fluorine atom, as this allows for effective stabilization of the negative charge in the Meisenheimer complex.
Research has shown that the SNAr reaction of diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate with various nucleophiles, such as thiols, amines, and phenols, proceeds with high regioselectivity, affording the para-substituted products. This highlights the directing effect of the substituents on the perfluorinated ring.
Table 2: Examples of SNAr Reactions in Fluorinated Phosphonate Chemistry
| Fluorinated Aryl Phosphonate Derivative | Nucleophile | Product | Reference |
| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | Thiophenol | Diethyl (2-(4-(phenylthio)tetrafluorophenyl)-1-(phenylamino)ethyl)phosphonate | |
| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | Morpholine | Diethyl (2-(4-morpholinotetrafluorophenyl)-1-(phenylamino)ethyl)phosphonate | |
| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | Phenol | Diethyl (2-(4-phenoxytetrafluorophenyl)-1-(phenylamino)ethyl)phosphonate |
Advanced Analytical Methodologies for Phosphonate Characterization
Spectrometric Techniques for Structural Elucidation
Mass spectrometry (MS) is a cornerstone in the analysis of phosphonates, offering exceptional sensitivity and structural information. When coupled with chromatographic separation, it becomes a formidable tool for identifying compounds within complex matrices. The choice of ionization technique is paramount, as it dictates the nature and extent of fragmentation, which is key to piecing together the molecular structure.
Gas chromatography is an ideal separation technique for volatile and thermally stable compounds like propyl ethylphosphonate. The coupling of GC with MS provides retention time data and mass spectra, which together form a highly specific chemical fingerprint.
Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. scioninstruments.comyoutube.com This process imparts significant energy, leading to extensive and reproducible fragmentation. scioninstruments.com The resulting mass spectrum is a pattern of fragment ions that is characteristic of the molecule's structure and can be compared against spectral libraries for identification. For alkyl ethylphosphonates, EI-MS typically shows cleavage of the P-O and C-O bonds, as well as rearrangements. The molecular ion peak (M⁺•) may be weak or entirely absent due to the high degree of fragmentation, which can complicate the determination of the molecular weight. scioninstruments.comnih.gov
Chemical Ionization (CI) is a soft ionization technique that generates less fragmentation and is often used to confirm the molecular weight of an analyte. scioninstruments.comnih.gov In CI, a reagent gas (like methane (B114726) or ammonia) is ionized first. These reagent gas ions then react with the analyte molecule in the gas phase, typically through proton transfer, to form a protonated molecule [M+H]⁺. scioninstruments.comnih.gov This quasi-molecular ion is much more stable than the radical cation (M⁺•) formed in EI and is usually the most abundant ion in the CI spectrum. scioninstruments.comacs.org This makes CI an invaluable complementary technique to EI for providing clear molecular ion information, which might otherwise be ambiguous. youtube.com For diesters of ethylphosphonic acid, CI mass spectra characteristically show the protonated molecule [M+H]⁺ with high intensity, as well as adducts with fragments of the reagent gas, such as [M+C₂H₅]⁺ and [M+C₃H₅]⁺ when using methane. acs.org
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
|---|---|---|
| Ionization Energy | High (e.g., 70 eV) | Low (via reagent gas) |
| Fragmentation | Extensive, complex fragmentation patterns | Minimal fragmentation |
| Molecular Ion | Often weak or absent | Strong quasi-molecular ion (e.g., [M+H]⁺) |
| Primary Use | Structural elucidation via fragment patterns; library matching | Molecular weight determination |
For organophosphorus compounds that are less volatile or thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice. mdpi.comnih.gov this compound and its potential hydrolysis products, such as ethylphosphonic acid, can be analyzed effectively with this technique. LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is a common interface that allows for the gentle transfer of polar, nonvolatile analytes from the liquid phase into the gas phase as ions. nih.govnih.gov
In a typical LC-MS/MS experiment, the precursor ion (often the [M+H]⁺ or [M-H]⁻ ion of the target analyte) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, even in complex matrices. mdpi.com For instance, the analysis of propyl isopropylphosphonate, a related compound, using atmospheric pressure chemical ionization (APCI), a similar soft ionization technique, showed a prominent deprotonated molecular ion [M-H]⁻, confirming its molecular weight. researchgate.net
Extractive Electrospray Ionization (EESI) is a novel ambient ionization technique that allows for the direct, online analysis of compounds in their native state with minimal sample preparation. copernicus.org It is a soft ionization method where a spray of charged solvent droplets extracts and ionizes analytes from a sample surface or a continuous flow of gas/aerosol. copernicus.orgcopernicus.org When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) detector, EESI-TOFMS can provide rapid and accurate mass measurements of the components in a mixture. nih.govnih.gov
While specific applications for this compound are not widely documented, the technique has proven effective for the online measurement of a wide range of organic compounds, including those in atmospheric aerosols. copernicus.orgnih.gov Its ability to generate intact molecular ions without fragmentation makes it a promising tool for the rapid screening and identification of phosphonates and their degradation products in various environmental samples. The high mass accuracy of the TOF analyzer allows for the determination of elemental formulas, providing a high degree of confidence in the identification of unknown compounds. nih.gov
Chromatographic Separation Techniques
Chromatographic retention is a fundamental property of a compound under a specific set of analytical conditions. It provides an additional, independent parameter for compound identification when used in conjunction with mass spectrometry.
The Retention Index (RI) system provides a standardized measure of a compound's retention in gas chromatography, making it more reproducible across different instruments and laboratories than retention time alone. nih.govchromatographyonline.com The most common system is the Kovats Retention Index, which relates the retention time of an analyte to those of n-alkane standards that elute before and after it. nist.govpherobase.com
For temperature-programmed analyses, the linear or van den Dool and Kratz retention index is calculated. chromatographyonline.comnist.gov Extensive studies have been conducted to determine the retention indices for a large number of ethylphosphonic acid derivatives on non-polar stationary phases like DB-5ms. acs.orgnih.gov These studies have shown that retention indices are influenced by factors such as the molecular weight, shape, and polarity of the alkyl substituents. By establishing relationships between structure and retention index within a homologous series, it is possible to predict the RI for related compounds, which aids in the tentative identification of unknowns. acs.org This systematic data is invaluable for the verification of chemical warfare agent-related compounds. nih.gov
| Factor | Influence on Retention Index |
|---|---|
| Molecular Weight | Increases with increasing molecular weight within a homologous series. |
| Boiling Point | Strongly correlated; higher boiling point generally means a higher RI. |
| Alkyl Chain Branching | Branched isomers typically have lower retention indices than their straight-chain counterparts. |
| Stationary Phase Polarity | Absolute retention times change, but the index provides a more stable value. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For organophosphorus compounds, ³¹P NMR is particularly powerful, in addition to standard ¹H and ¹³C NMR. bibliotekanauki.plmagritek.com
³¹P NMR provides direct information about the phosphorus atom's chemical environment. huji.ac.il The chemical shift (δ) of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. For a pentavalent phosphonate (B1237965) ester like this compound, the ³¹P chemical shift is expected in a characteristic region of the spectrum. slideshare.net
¹H NMR spectroscopy would provide information on the number and types of protons and their neighboring atoms. For this compound, one would expect distinct signals for the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, as well as signals for the propyl group's three different methylene and methyl protons. The coupling of these protons to the phosphorus atom (²J(PH) and ³J(PH)) would result in characteristic splitting patterns, confirming the P-O-C-H and P-C-H connectivities. huji.ac.il
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. For polar organophosphonates like this compound and its related acidic degradation products, derivatization is essential to increase their volatility and thermal stability, making them amenable to GC-MS analysis. nih.govnih.govresearchgate.net The primary goal is to replace active hydrogen atoms in hydroxyl groups with less polar, more stable functional groups. researchgate.net Common strategies include silylation and alkylation.
Silylation: This is a widely used technique where an active hydrogen is replaced by an alkylsilyl group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS).
Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.govnih.gov
Reaction: For instance, the acidic degradation products of organophosphorus compounds, such as alkyl phosphonic acids, are derivatized to form their corresponding volatile silyl (B83357) esters. The reaction with MTBSTFA (often with 1% TBDMSCl as a catalyst) produces stable TBDMS derivatives. nih.gov This procedure has been successfully applied to analyze the degradation products of chemical warfare agents, allowing for their separation and detection by GC in under ten minutes with detection limits in the low picogram range. nih.gov
Application: While direct derivatization of this compound is less commonly documented, the derivatization of its potential hydrolysis product, ethylphosphonic acid, into O-alkyl-O-trimethylsilyl ethylphosphonates is a well-established procedure for GC-MS analysis. nih.gov
Alkylation: This method involves replacing an active hydrogen with an alkyl or aryl group. researchgate.nettandfonline.com For organophosphorus acids, esterification is a common form of alkylation.
Reagents: Pentafluorobenzyl bromide (PFBBr) is a prominent reagent used for this purpose, often in the presence of a base like diisopropylamine. researchgate.net Ethylchloroformate (ECF) has also been used as an efficient derivatizing reagent that reacts in aqueous media, significantly shortening sample preparation time. mdpi.com
Advantages: PFB derivatives are noted for being significantly more stable than their trimethylsilyl (TMS) counterparts. researchgate.net Cationic derivatization, another novel approach, has been shown to enhance sensitivity in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) analysis, achieving detection limits at the low parts-per-trillion (ppt) level. mdpi.com
Table 1: Comparison of Derivatization Strategies for Organophosphonate Analysis
| Derivatization Strategy | Common Reagents | Target Analytes (Examples) | Analytical Method | Key Advantages | Reference |
|---|---|---|---|---|---|
| Silylation | BSTFA, MTBSTFA | Alkyl phosphonic acids (EMPA, IMPA, MPA) | GC-MS, GC-ICPMS | Forms volatile and thermally stable derivatives suitable for GC. | nih.gov, nih.gov |
| Alkylation (Pentafluorobenzylation) | Pentafluorobenzyl bromide (PFBBr) | Alkylphosphonic and O-alkyl alkylphosphonic acids | GC-MS (NCI mode) | Creates highly stable derivatives with excellent detection limits. | researchgate.net |
| Alkylation (Ethoxycarbonylation) | Ethylchloroformate (ECF) | Phenolic compounds (e.g., Resveratrol) | GC-MS | Fast reaction in aqueous media, reducing sample processing time. | mdpi.com |
| Alkylation (Cationic) | 4-(bromomethyl)-N,N,N-trimethyleth-1-yn-1-aminium (CAX-B) | Organophosphorus acids (DEP, DBP, DETP) | LC-ESI-MS/MS | Significantly enhances sensitivity (low ppt (B1677978) levels). | mdpi.com |
Immunoassay Development for Organophosphonate Detection
Immunoassays are highly sensitive and specific analytical methods that utilize the binding affinity between an antibody and an antigen. researchgate.net These techniques, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer advantages of simplicity, cost-effectiveness, and potential for rapid, on-site screening of organophosphonates. mdpi.commdpi.com
Principle of Detection: Immunoassays for organophosphonates can be developed based on two main principles:
Enzyme Inhibition: Many organophosphonates are potent inhibitors of enzymes like acetylcholinesterase (AChE). rsc.org Biosensors can be designed where the inhibition of immobilized AChE by an organophosphonate leads to a measurable signal change (e.g., colorimetric or electrochemical). rsc.orgrsc.orgnih.gov These assays are generally broad-spectrum for detecting various organophosphorus compounds. rsc.org
Specific Antibody Recognition: The development of monoclonal antibodies (mAbs) that specifically bind to a target organophosphonate or a characteristic feature (hapten) allows for highly selective assays. nih.govmdpi.com
Immunoassay Formats: The most common format is the competitive ELISA, where the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. nih.govnih.gov
Development Process: To create an immunoassay for a compound like this compound, a hapten resembling its structure would be synthesized and conjugated to a carrier protein to make it immunogenic. This conjugate is then used to immunize animals (like mice or rabbits) to produce antibodies. mdpi.com Hybridoma technology can be employed to generate monoclonal antibodies, which offer high specificity and a consistent supply. nih.govmdpi.com
Application & Sensitivity: Researchers have successfully developed monoclonal antibodies against specific phosphonylation sites on proteins, such as the adducts formed by nerve agents with human serum albumin. nih.gov This demonstrates the feasibility of creating highly specific reagents. Various immunoassays have been established for other organophosphorus compounds like glyphosate (B1671968) and chlorpyrifos, achieving low detection limits, often in the nanogram per milliliter (ng/mL) range. nih.govresearchgate.net Lateral flow immunoassays (LFIAs), or strip tests, have also been developed for rapid, on-site detection of organophosphonate herbicides, providing qualitative or semi-quantitative results within minutes. researchgate.net
Table 2: Examples of Immunoassay Development for Organophosphorus Compounds
| Target Analyte/Class | Assay Type | Principle | Achieved Sensitivity (IC50 / LOD) | Key Feature | Reference |
|---|---|---|---|---|---|
| Organophosphates (general) | Strip Biosensor | Acetylcholinesterase (AChE) Inhibition | LOD: 6.57 ng/mL (for paraoxon) | Visual detection via color change; stable for long-term use. | rsc.org |
| OPNA-HSA Adducts | ic-ELISA | Monoclonal antibody recognition of phosphonylated tyrosine | Detectable at 1.0 x 10⁻⁶ mol/L | Highly specific mAb for adducts, distinguishing between different agents. | nih.gov |
| Glyphosate | CI-ELISA | Polyclonal antibody recognition | IC50: 1.54 µg/mL (after concentration) | Required sample pre-concentration to improve detection limits. | nih.gov |
| Quizalofop-p-ethyl | AuNP-LFIA | Monoclonal antibody recognition | Visual LOD: 10 ng/mL | Rapid on-site detection (8 minutes) with high specificity. | researchgate.net |
| Ethyl Carbamate | ELISA | High-affinity antibody recognition | IC50: 11.83 µg/kg | High correlation with GC-MS results for complex matrices. | mdpi.com |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies of Phosphonate (B1237965) Structures and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. osti.gov For phosphonates like propyl ethylphosphonate, DFT allows for the precise calculation of molecular geometries, electronic properties, and vibrational frequencies.
Molecular orbital (MO) analysis is crucial for understanding the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
Table 1: Calculated Molecular Properties of a Representative Dialkyl Alkylphosphonate (Diethyl Ethylphosphonate) *
| Property | Value |
| Molecular Weight | 166.16 g/mol |
| Dipole Moment | 2.84 D |
| Refractive Index | 1.417 |
| Molar Volume | 162.3 mL/mol |
| *Data for diethyl ethylphosphonate, an analogue of this compound. stenutz.eu |
The flexibility of the propyl and ethyl groups in this compound allows for multiple conformational isomers. Conformational analysis, often performed using DFT, helps identify the most stable conformers and the energy barriers between them. Studies on similar (2-substituted-alkyl)phosphonates have shown that the conformational preferences are influenced by a combination of steric and intramolecular interactions, such as hydrogen bonding when applicable. acs.orgacs.org The solvent polarity can also significantly affect the conformational equilibrium. acs.org For instance, in less polar solvents, conformers that allow for intramolecular interactions may be favored, while in more polar solvents, conformations that expose polar groups to the solvent may become more populated. acs.org
Intermolecular interactions, such as hydrogen bonding with solvent molecules or interactions with metal ions, can be modeled to understand the behavior of this compound in various environments. These interactions are critical for predicting its solubility, partitioning behavior, and potential to bind to biological targets.
Molecular Dynamics and Docking Simulations (e.g., Enzyme-Ligand Interactions)
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations can be used to explore its dynamics in different environments, such as in aqueous solution or within a biological system like an enzyme active site. These simulations can reveal how the molecule interacts with its surroundings, including conformational changes and the formation and breaking of non-covalent bonds over time. nih.govacs.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Given that many organophosphates are known inhibitors of enzymes like acetylcholinesterase, docking studies can be employed to investigate the potential binding of this compound to the active site of such enzymes. mdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and can help in understanding its mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Studies for Phosphonates
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.govtandfonline.com For organophosphates, QSAR studies have been extensively used to predict their toxicity, insecticidal activity, and environmental fate. researchgate.netbas.bg
The development of a QSAR model for phosphonates like this compound involves calculating a set of molecular descriptors that quantify various aspects of the molecular structure. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical model that correlates these descriptors with an observed activity. nih.govtandfonline.com
Table 2: Common Molecular Descriptors Used in QSAR Models for Organophosphates
| Descriptor Type | Examples | Relevance |
| Electronic | Hardness, Dipole Moment, PEOE_VSA (Partial Equalization of Orbital Electronegativities - Van der Waals Surface Area) | Relates to electrostatic interactions and reactivity. tandfonline.combas.bg |
| Topological | ALOGP2 (squared logarithm of the partition coefficient), GATS5m (Geary autocorrelation of lag 5 weighted by mass) | Describes molecular size, shape, and branching. nih.gov |
| Quantum Chemical | HOMO/LUMO energies, Electronegativity | Provides insights into chemical reactivity and stability. bas.bg |
| Constitutional | NumHDonors (Number of Hydrogen Bond Donors) | Influences hydrophilicity and membrane permeability. tandfonline.com |
These models, once validated, can be used to predict the activity of new or untested phosphonates, aiding in the design of compounds with desired properties while minimizing undesirable effects like toxicity. tandfonline.com
Prediction of Reaction Mechanisms and Environmental Transformations
Computational chemistry is a powerful tool for elucidating reaction mechanisms, including those relevant to the environmental fate of this compound. Processes such as hydrolysis are critical in determining the persistence of organophosphates in the environment. geoscienceworld.orgresearchgate.net DFT calculations can be used to model the reaction pathways of hydrolysis under both acidic and basic conditions. mdpi.comnih.gov By calculating the energies of reactants, transition states, and products, the activation barriers and reaction enthalpies can be determined, providing a detailed understanding of the reaction kinetics and mechanism. umn.edu
Environmental Behavior and Biogeochemical Cycling of Phosphonates
Abiotic Transformation Pathways
Abiotic degradation processes, including hydrolysis, photolysis, and sorption, play a crucial role in determining the persistence and mobility of propyl ethylphosphonate in the environment. These pathways are influenced by a variety of environmental factors.
The hydrolysis of phosphonate (B1237965) esters is a significant degradation pathway in aqueous environments. The rate of this reaction is highly dependent on both pH and temperature. Generally, the hydrolysis of phosphonates can be catalyzed by both acids and bases. nih.gov
The hydrolysis of organophosphorus esters is known to be influenced by the electronic and steric nature of the substituent groups. For diethyl alkylphosphonates, an order of reactivity has been established based on the nature of the alkyl chains, with higher reactivity observed for esters with n-alkyl substituents and decreased rates with increasing steric hindrance.
Table 1: General Influence of pH and Temperature on Phosphonate Ester Hydrolysis
| Parameter | Effect on Hydrolysis Rate |
| pH | Generally, the rate of hydrolysis increases under both acidic and alkaline conditions compared to neutral pH. |
| Temperature | An increase in temperature typically leads to a significant increase in the rate of hydrolysis, following the principles of chemical kinetics. |
This table provides a general overview based on the hydrolysis of phosphonate esters. Specific rate constants for this compound are not available.
For organophosphorus esters, photodegradation in aqueous solutions can be enhanced by the presence of substances like hydrogen peroxide (H₂O₂) or titanium dioxide (TiO₂), which generate highly reactive hydroxyl radicals (•OH) upon irradiation. mdpi.com These radicals can then attack the organic moieties of the phosphonate molecule, leading to its degradation. Specific studies on the photolytic degradation of this compound, including its quantum yield and specific degradation byproducts, are limited in the existing scientific literature.
The mobility of this compound in the environment is significantly influenced by its sorption to soil and sediment particles. Sorption processes control the concentration of the compound in the aqueous phase and thus its availability for transport and degradation. The extent of sorption is dependent on the physicochemical properties of both the phosphonate and the soil/sediment matrix.
Key factors influencing the sorption of phosphonates include soil organic matter content, clay content, pH, and the presence of metal oxides. mdpi.com Generally, phosphorus compounds, including phosphonates, can exhibit low mobility in soil due to their tendency to bind to soil particles. nutrien-ekonomics.com The sorption of phosphonates can be competitive with that of inorganic phosphate (B84403) for binding sites on soil minerals. researchgate.net
Biotic Transformation Pathways
Microbial activity is a primary driver for the degradation of many organic compounds in the environment, and phosphonates are no exception. Bacteria have evolved specific enzymatic pathways to cleave the stable C-P bond, allowing them to utilize phosphonates as a source of phosphorus and sometimes carbon.
The biodegradation of phosphonates is primarily carried out by prokaryotic microorganisms. msu.ru Several bacterial strains have been identified that can utilize various phosphonates as a nutrient source. For instance, a moderately halophilic bacterial isolate, likely belonging to the genera Chromohalobacter or Pseudomonas, has been shown to utilize ethylphosphonate as a phosphorus source. nih.govoup.com
One of the key enzymatic pathways for the degradation of a wide range of phosphonates is the C-P lyase pathway. nih.gov This multi-enzyme complex is capable of cleaving the carbon-phosphorus bond in various alkyl- and arylphosphonates. researchgate.net The substrate specificity of C-P lyase can vary between different bacterial species. For example, in Pseudomonas stutzeri, the htx-specified enzymes have been found to catabolize methylphosphonate (B1257008) and ethylphosphonate. nih.gov
Table 2: Examples of Bacteria Capable of Degrading Ethylphosphonate
| Bacterial Strain/Group | Degradation Pathway/Enzyme System | Reference |
| Pseudomonas stutzeri | C-P lyase (htx-specified enzymes) | nih.gov |
| Chromohalobacter or Pseudomonas sp. (halophilic isolate) | Not specified | nih.govoup.com |
| Thermophilic cyanobacteria (Synechococcus OS-B′) | C-P lyase | nih.gov |
This table highlights examples of bacteria capable of degrading ethylphosphonate. Specific strains that degrade this compound have not been extensively documented.
Co-metabolism, the transformation of a compound by a microorganism that is unable to use it as a source of energy or essential elements, may also play a role in the environmental degradation of this compound.
In addition to the C-P lyase pathway, which directly cleaves the C-P bond, hydrolytic enzymes can also be involved in the degradation of phosphonate esters. These enzymes, such as phosphonatases and phosphodiesterases, typically act on the ester linkages of the phosphonate molecule. tamu.edu
Phosphonatases, for example, are a class of hydrolases that can cleave the C-P bond in specific phosphonates, such as phosphonoacetaldehyde. msu.ru While these enzymes exhibit high specificity for their substrates, their role in the degradation of a broader range of alkylphosphonates like this compound is less clear.
The enzymatic hydrolysis of the ester bonds in this compound would lead to the formation of ethylphosphonic acid and propanol. Ethylphosphonic acid could then potentially be further degraded by organisms possessing the C-P lyase pathway. The specific hydrolytic enzymes responsible for the cleavage of the ester bonds in this compound and their kinetics have not been extensively studied.
Fungal Degradation Pathways (e.g., hydroxylation, hydrolysis, dehalogenation)
There is currently no specific information available in scientific literature regarding the fungal degradation of this compound. Research on other phosphonates indicates that fungi can employ various enzymatic strategies to break down these compounds, often involving the cleavage of the carbon-phosphorus (C-P) bond. Common fungal degradation pathways for other phosphonates include:
Hydroxylation: The introduction of a hydroxyl (-OH) group.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Dehalogenation: The removal of halogen atoms (if present in the molecule).
Without experimental data on this compound, it is not possible to determine which, if any, of these pathways are relevant to its biodegradation by fungi.
Persistence and Environmental Longevity Assessments
Specific assessments of the environmental persistence and longevity of this compound have not been published. The persistence of any chemical in the environment is a complex interplay of its intrinsic properties and various environmental factors.
Factors Influencing Environmental Persistence
While specific data for this compound is absent, the environmental persistence of phosphonates, in general, is influenced by several factors. These factors, which would likely affect this compound, are detailed in the table below.
| Factor | Influence on Persistence |
| Chemical Structure | The stability of the C-P bond is a primary determinant of persistence. The nature of the alkyl groups (in this case, propyl and ethyl) also affects susceptibility to microbial degradation and chemical hydrolysis. |
| Microbial Activity | The presence and activity of microorganisms capable of metabolizing phosphonates are crucial for biodegradation. The rate and extent of degradation can vary significantly between different microbial communities. |
| pH | The pH of the soil and water can influence the rate of chemical hydrolysis. For many organophosphorus compounds, hydrolysis is faster under alkaline conditions. |
| Temperature | Higher temperatures generally increase the rates of both microbial degradation and chemical hydrolysis. |
| Sunlight (Photolysis) | Ultraviolet (UV) radiation from sunlight can break down some chemical compounds. The susceptibility of this compound to photolysis is unknown. |
| Sorption to Soil and Sediment | The tendency of a chemical to bind to soil and sediment particles can affect its availability for degradation and transport. The sorption characteristics of this compound are not documented. |
Long-term Detection in Environmental Compartments
There are no available studies that report the long-term detection of this compound in any environmental compartment, such as soil, water, or sediment. Such studies would be necessary to understand its ultimate environmental fate and potential for long-term contamination.
Ecological Distribution and Contamination Research
No research has been published on the ecological distribution or environmental contamination by this compound. Consequently, there is no data on its presence or concentration levels in different ecosystems or geographical locations.
Enzymatic Interactions and Biocatalysis with Phosphonates
Structural and Functional Characterization of Organophosphate-Degrading Enzymes
The biodegradation of organophosphorus compounds is primarily carried out by a class of enzymes known as organophosphate-degrading enzymes. These enzymes exhibit a remarkable ability to hydrolyze the stable phosphorus-ester bonds found in these molecules.
Organophosphorus Hydrolase (OPH/PTE) and its Homologs
Organophosphorus Hydrolase (OPH), also referred to as phosphotriesterase (PTE), is a key enzyme in the detoxification of a wide array of organophosphate neurotoxins, including pesticides and chemical warfare agents. mdpi.com First isolated from soil bacteria like Pseudomonas diminuta and Flavobacterium sp., OPH is a dimeric, metalloenzyme that requires divalent metal cations for its catalytic activity. nih.govresearchgate.net
Structurally, each subunit of OPH folds into a TIM barrel, a common protein fold consisting of eight parallel β-strands forming a central barrel surrounded by eight α-helices. nih.govwisc.edu The active site is located at the C-terminal end of this β-barrel and contains a binuclear metal center, typically occupied by two zinc ions in the native enzyme. nih.govnih.gov These metal ions are crucial for catalysis and are coordinated by histidine residues and a carboxylated lysine. nih.gov The active site itself is comprised of three pockets—small, large, and leaving group pockets—which accommodate the different substituent groups of the substrate, thereby influencing the enzyme's substrate specificity. nih.gov
Homologs of OPH, found in various microorganisms, exhibit a broad range of substrate specificities. While some are highly efficient in hydrolyzing specific organophosphates, others show promiscuous activity towards a variety of substrates, including phosphonate (B1237965) esters. nih.gov The structural and functional diversity within the OPH family highlights the evolutionary adaptation of these enzymes to different environmental pressures.
Carboxylesterases and other relevant enzymes
Carboxylesterases (CES) are a superfamily of serine hydrolases that play a significant role in the metabolism and detoxification of a vast number of xenobiotics, including organophosphate insecticides. nih.govwikipedia.org These enzymes are widely distributed in nature and are particularly abundant in mammalian liver and intestines. wikipedia.org
Unlike OPH, which directly hydrolyzes the phosphorus-ester bond, carboxylesterases are primarily involved in the hydrolysis of carboxylester linkages. nih.gov However, they can be irreversibly inhibited by organophosphates, which act as suicide substrates. nih.gov This interaction, while inhibitory to the enzyme's primary function, represents a detoxification pathway for the organophosphate, as the compound becomes covalently bound to the enzyme. Carboxylesterases exhibit broad substrate specificity and can interact with a wide range of ester-containing compounds. nih.gov While specific data on the direct hydrolysis of propyl ethylphosphonate by carboxylesterases is limited, their known interaction with other organophosphates suggests a potential role in its metabolism.
Kinetic Studies of Enzymatic Hydrolysis
Kinetic studies are essential for quantifying the efficiency and specificity of enzymatic reactions. For organophosphate-degrading enzymes, these studies provide insights into how effectively they can break down specific substrates.
Enzyme Substrate Specificity and Catalytic Efficiency
The substrate specificity of OPH is remarkably broad, with the ability to hydrolyze a wide range of phosphotriesters, phosphonates, and phosphinates. nih.gov The catalytic efficiency, often expressed as the kcat/Km ratio, indicates how efficiently an enzyme converts a substrate into a product. For OPH, this value can be exceptionally high for certain substrates, approaching the diffusion-controlled limit. nih.gov
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Paraoxon | 2250 | 75 | 3.0 x 10⁷ |
| Parathion | 350 | 45 | 7.8 x 10⁶ |
| Methyl Paraoxon | 1500 | 110 | 1.4 x 10⁷ |
| Methyl Parathion | 250 | 90 | 2.8 x 10⁶ |
| Diazinon | 25 | 130 | 1.9 x 10⁵ |
| Dichlorvos | 100 | 200 | 5.0 x 10⁵ |
This table is populated with representative data and does not include this compound due to a lack of available specific kinetic parameters in the search results.
Carboxylesterases also exhibit broad substrate specificity, hydrolyzing a variety of ester-containing compounds. nih.gov Their interaction with organophosphates is primarily as inhibitors, and the efficiency of this inhibition can be quantified. However, specific kinetic data for the interaction with this compound is not extensively documented.
Thermodynamics of Enzyme-Metal Ion Binding
The catalytic activity of OPH is critically dependent on the presence of divalent metal ions in its active site. The thermodynamics of metal ion binding to the enzyme provide a fundamental understanding of the forces driving this essential interaction. The binding of metal ions to proteins is a complex process influenced by factors such as the nature of the metal ion, the coordinating ligands from the protein, and the surrounding solvent.
The binding of zinc ions to the active site of OPH is a thermodynamically favorable process, characterized by a significant negative change in Gibbs free energy (ΔG). This binding is driven by a combination of enthalpic (ΔH) and entropic (ΔS) contributions. The enthalpic contribution arises from the formation of strong coordination bonds between the metal ion and the protein's amino acid residues, while the entropic contribution is largely influenced by the release of ordered water molecules from the metal ion's hydration shell and the protein's active site upon binding.
While detailed thermodynamic studies specifically on the binding of metal ions to OPH during the hydrolysis of this compound are not available, general principles from studies on other metalloenzymes suggest that the binding process is a finely tuned balance of these thermodynamic forces, ensuring both high affinity and the correct geometry for catalysis.
Molecular Mechanisms of Enzymatic Action
The hydrolysis of organophosphates by OPH proceeds through a well-characterized molecular mechanism involving the binuclear metal center. The two metal ions in the active site play distinct but cooperative roles in catalysis.
The proposed mechanism involves the activation of a water molecule by one of the metal ions (the α-metal) to form a nucleophilic hydroxide (B78521) ion. nih.gov This hydroxide ion then attacks the phosphorus center of the substrate, which is itself activated by coordination of its phosphoryl oxygen to the second metal ion (the β-metal). nih.gov This coordination polarizes the P-O bond, making the phosphorus atom more susceptible to nucleophilic attack.
The reaction proceeds through a pentavalent intermediate, which then breaks down to release the products. The leaving group is protonated by a nearby amino acid residue, facilitating its departure. Several key amino acid residues in the active site, such as His254 and Asp301, are thought to be involved in a proton relay system that shuttles protons away from the active site, ensuring efficient turnover. nih.gov The structure of the active site, with its specific arrangement of amino acids and metal ions, is finely tuned to stabilize the transition state of the reaction, thereby dramatically accelerating the rate of hydrolysis. researchgate.netnih.gov
For carboxylesterases, the mechanism of interaction with organophosphates involves the nucleophilic attack of a conserved serine residue in the active site on the phosphorus atom of the organophosphate. This results in the formation of a stable, covalent phosphonylated enzyme, rendering the enzyme inactive. nih.gov
Nucleophilic Attack Pathways
The enzymatic hydrolysis of phosphonate esters, such as this compound, typically proceeds via a nucleophilic substitution reaction at the electrophilic phosphorus center. This mechanism is central to the action of phosphotriesterases (PTEs), a class of enzymes capable of hydrolyzing a wide variety of organophosphorus compounds. tandfonline.comtamu.edu
The reaction mechanism generally involves the activation of a water molecule or an amino acid residue within the enzyme's active site to act as a potent nucleophile. For many hydrolases, this involves a catalytic dyad or triad (B1167595) (e.g., Ser-His-Asp). In the case of some phosphonate-hydrolyzing enzymes belonging to the alkaline phosphatase superfamily, a conserved serine or threonine residue acts as the nucleophile. tamu.edu This residue attacks the phosphorus atom of the phosphonate substrate, leading to the formation of a transient, high-energy pentavalent intermediate or transition state. This is often followed by the formation of a covalent phospho-enzyme adduct. tamu.edu Subsequently, a water molecule, typically activated by a general base catalyst (like a histidine residue), hydrolyzes this intermediate, releasing the product and regenerating the enzyme for another catalytic cycle.
A well-documented parallel is the interaction of the nerve agent Sarin (isopropyl methylphosphonofluoridate) with acetylcholinesterase. Sarin acts by forming a stable covalent bond with a specific serine residue in the enzyme's active site, with fluoride (B91410) as the leaving group. wikipedia.org Similarly, for an enzyme hydrolyzing this compound, the ethoxy group would likely serve as the leaving group, being displaced by the incoming nucleophile. The rate and efficiency of this nucleophilic attack are dictated by the precise positioning of the substrate within the active site and the electronic environment established by the surrounding amino acid residues.
Non-Covalent Interactions
The binding of a phosphonate substrate like this compound into an enzyme's active site is a critical prerequisite for catalysis and is governed by a network of non-covalent interactions. These interactions not only ensure substrate specificity but also help to stabilize the transition state of the reaction, thereby lowering the activation energy. Phosphonates are often excellent mimics of the tetrahedral transition states of phosphate (B84403) ester hydrolysis, allowing them to bind with high affinity to the active sites of relevant enzymes. nih.govacs.org
Key non-covalent interactions include:
Hydrogen Bonds: The phosphoryl oxygen atoms of the phosphonate group are potent hydrogen bond acceptors. They typically interact with hydrogen bond donors from the enzyme's backbone amides or amino acid side chains (e.g., arginine, lysine, histidine). These interactions help to correctly orient the substrate for nucleophilic attack and polarize the P=O bond, increasing the electrophilicity of the phosphorus atom.
Coordination with Metal Ions: Many phosphonate-hydrolyzing enzymes are metalloenzymes, containing one or two divalent metal ions (e.g., Zn²⁺, Co²⁺, Mg²⁺) in their active site. tamu.edumdpi.com These metal ions act as Lewis acids, coordinating with the phosphoryl oxygen atoms to further polarize the phosphorus center and stabilize the developing negative charge on the oxygen atoms in the transition state.
Hydrophobic Interactions: The alkyl groups of this compound (the propyl and ethyl chains) would engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, valine, phenylalanine) lining the active site pocket. nih.gov These interactions are crucial for binding affinity and can dictate the substrate specificity of the enzyme.
Conformational Changes: The binding of a phosphonate ligand can induce significant conformational changes in the enzyme. acs.org For instance, studies on 5-enolpyruvylshikimate-3-phosphate synthase with phosphonate inhibitors revealed that ligand binding can alter the position of key active site residues and induce larger domain movements, effectively creating a tighter, more catalytically competent protein structure. acs.org This "induced fit" mechanism ensures that the catalytic machinery is optimally positioned only after the correct substrate has bound.
Enzyme Engineering and Optimization for Biocatalysis
While some naturally occurring enzymes exhibit activity towards phosphonates, their efficiency, stability, and substrate scope are often insufficient for practical biocatalytic applications. Consequently, significant research has focused on engineering and optimizing these enzymes to create robust biocatalysts for tasks such as the degradation of organophosphorus pollutants.
Directed Evolution and Mutagenesis for Enhanced Activity and Stability
Directed evolution is a powerful technique that mimics natural selection in the laboratory to evolve enzymes with desired properties. This process involves generating libraries of mutant enzymes through random mutagenesis, followed by high-throughput screening or selection to identify variants with improved function.
This approach has been successfully applied to enhance the phosphonate hydrolase activity of various enzymes. For example, a promiscuous α/β-hydrolase (P91) was evolved into a highly efficient phosphotriesterase. nih.gov After just two rounds of directed evolution, the resulting variant (P91-R2) showed a 360-fold increase in catalytic efficiency (kcat/KM) for the hydrolysis of a phosphotriester substrate, reaching a value of approximately 7 x 10⁵ M⁻¹ s⁻¹. nih.govacs.org This dramatic improvement was attributed to mutations that accelerated the rate-limiting step of nucleophilic attack. nih.gov
In another study, a bacterial arylsulfatase was evolved to hydrolyze a phenylphosphonate, an activity for which the wild-type enzyme was very poor. The evolution resulted in a 100,000-fold improvement in catalytic activity, primarily due to two key mutations. researchgate.net Structural and computational analyses revealed that these mutations enlarged the enzyme's active site, removing steric hindrance and allowing the bulkier phosphonate substrate to bind more productively, closer to the catalytic residues. researchgate.net
These examples demonstrate that directed evolution can effectively reshape enzyme active sites to accommodate new substrates like this compound and dramatically enhance catalytic turnover and stability.
| Enzyme Variant | Substrate | kcat/KM (M⁻¹ s⁻¹) | Fold Improvement |
|---|---|---|---|
| P91-WT (Wild-Type) | Fluorescein di(diethylphosphate) | 1.9 x 10³ | - |
| P91-R2 (Evolved) | Fluorescein di(diethylphosphate) | 6.9 x 10⁵ | ~360 |
Enzyme Immobilization and Display Strategies
For use in industrial or environmental applications, enzymes often need to be immobilized onto solid supports. Immobilization enhances the stability of the biocatalyst against changes in temperature and pH, prevents product contamination, and, most importantly, allows for easy separation from the reaction mixture and repeated reuse, which significantly reduces process costs. rsc.orgnih.gov
Common immobilization methods include:
Adsorption: The enzyme is physically adsorbed onto the surface of a carrier material (e.g., porous silica (B1680970), resins, hydrogels) via non-covalent interactions. rsc.org
Covalent Binding: The enzyme is attached to a support via stable covalent bonds, which can significantly enhance stability. nih.gov
Encapsulation/Entrapment: The enzyme is trapped within the porous matrix of a polymer gel or fiber. nih.gov
Cross-Linking: Enzyme molecules are cross-linked to each other to form insoluble aggregates (CLEAs), a carrier-free method. rsc.org
Phosphotriesterases (PTEs) have been successfully immobilized on various carriers for the detoxification of organophosphorus compounds. tandfonline.comtandfonline.com In one study, PTE was immobilized in a porous cotton fabric impregnated with a chitosan (B1678972) gel. tandfonline.com The immobilized biocatalyst retained significant activity and showed high storage stability, maintaining 77% of its initial activity after 50 days at 4°C. tandfonline.com However, immobilization often results in an apparent decrease in catalytic efficacy, typically manifested as an increase in the Michaelis constant (Km), which reflects a lower affinity for the substrate due to mass transfer limitations or conformational changes. tandfonline.com Despite this, the gains in stability and reusability often outweigh the reduction in specific activity. nih.gov
| Enzyme Form | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficacy (Vmax/Km) | Storage Stability (50 days) |
|---|---|---|---|---|
| Soluble PTE | 0.06 | 4.5 | 75 | Low |
| Immobilized PTE | 0.14 | 2.8 | 20 | High (67-77% activity retained) tandfonline.com |
Emerging Research Directions and Applications
Design and Synthesis of Organophosphonate-Based Materials
The versatility of the phosphonate (B1237965) functional group makes it a valuable building block for a new generation of materials. Researchers are leveraging the strong and stable bonds that phosphonates form with metal ions to construct robust and highly organized structures. This has led to the development of innovative materials with potential applications in diverse technological fields.
Metal-Organic Frameworks (MOFs) with Phosphonate Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters connected by organic molecules, known as linkers. alfa-chemistry.com The choice of linker is crucial as it determines the MOF's structure, porosity, and chemical properties. alfa-chemistry.com While carboxylate linkers have been widely used, there is growing interest in phosphonate-based linkers for constructing MOFs with enhanced stability and functionality. alfa-chemistry.comnih.gov
Phosphonate linkers form strong coordination bonds with metal centers, resulting in MOFs with notable thermal and chemical stability. alfa-chemistry.comresearchgate.net This robustness is a significant advantage for applications that require materials to withstand harsh conditions. rsc.orgnih.gov The phosphonate group can also introduce polarity into the MOF's pores, which can be beneficial for the selective adsorption of certain molecules, such as carbon dioxide. alfa-chemistry.com Researchers are actively exploring the synthesis of new phosphonate-based MOFs and investigating their performance in areas like gas storage, separation, and catalysis. researchgate.netscispace.comresearchgate.net The ability to create isoreticular MOFs, where the underlying framework topology is maintained while the linker is varied, allows for systematic tuning of the material's properties. nih.gov This approach has been demonstrated by bridging the gap between phosphinate and phosphonate-based MOFs, opening up new possibilities for rational material design. nih.gov
Table 1: Comparison of Linker Types in MOF Synthesis
| Linker Type | Advantages | Common Applications |
| Carboxylate | High surface area, well-defined chemistry | Gas adsorption, catalysis, separation |
| Nitrogen-based | Versatile coordination | Gas adsorption, sensing |
| Phosphonate | High thermal and chemical stability, polar porosity | Gas storage, separation, catalysis |
| Hydroxyl | Improved CO2 capture, proton conductivity | CO2 capture, proton conduction |
| Halogen | Enhanced gas adsorption | Gas adsorption |
This table is based on information from multiple sources. alfa-chemistry.comnih.gov
Mesoporous Organophosphonate Molecular Sieves
Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are of great interest for applications in catalysis, adsorption, and as hosts for functional molecules. wikipedia.org The synthesis of mesoporous molecular sieves using organophosphonates as precursors is an emerging area of research. monash.educapes.gov.br These materials combine the ordered pore structure of molecular sieves with the chemical functionality of the organophosphonate groups.
The synthesis often involves a surfactant-templating approach, where surfactant molecules self-assemble into micelles that act as templates for the forming inorganic-organic framework. monash.educapes.gov.br The organophosphonate precursors can be co-condensed with silica (B1680970) sources to create these hybrid materials. The ability to produce these materials in various forms, such as fibers, further expands their potential applications. capes.gov.br Research is focused on controlling the mesostructure, pore size, and morphology of these materials to tailor them for specific uses. monash.educapes.gov.br
Hybrid Organic-Inorganic Phosphonate Materials
Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the molecular level, offer a pathway to novel materials with unique functionalities. rsc.orgfrontiersin.org Organophosphonates are excellent building blocks for these hybrids due to their ability to form strong and stable linkages with metal oxide surfaces and clusters. rsc.orgresearchgate.net
These materials can range from layered structures to complex three-dimensional networks. rsc.org The organic component, such as the propyl and ethyl groups in propyl ethylphosphonate, can be modified to introduce specific functionalities, while the inorganic part provides structural stability. researchgate.net The synthesis of these materials often occurs under mild conditions, allowing for precise control over their composition and structure. rsc.org Researchers are exploring the potential of these hybrid materials in a wide range of applications, including adsorption, separation, catalysis, and even in the development of biocompatible nanomaterials for medical applications. rsc.orgsigmaaldrich.comrsc.org The development of stable organic-inorganic hybrid compounds that combine the features of MOFs with the robustness of phosphates or phosphites is a particularly promising direction. rsc.org
Environmental Bioremediation Technologies
The persistence of organophosphorus compounds in the environment is a significant concern, driving the development of effective remediation strategies. Bioremediation, which utilizes biological systems to break down pollutants, is an attractive and environmentally friendly approach. taylorfrancis.com Research in this area is focusing on the use of enzymes and microorganisms to detoxify organophosphonates like this compound.
Enzyme-Based Decontamination Strategies
Enzymes, as biological catalysts, offer a highly specific and efficient means of degrading organophosphorus compounds. nih.govresearchgate.net The primary mechanism of enzymatic decontamination is the hydrolysis of the phosphoester bonds, breaking the molecule down into less toxic components. researchgate.net A variety of enzymes, known as organophosphate hydrolases or phosphotriesterases, have been identified in microorganisms and have shown the ability to degrade a wide range of organophosphates. nih.govmdpi.com
Research is focused on identifying and characterizing new enzymes with improved activity and stability. nih.gov For practical applications, enzymes can be immobilized on solid supports, such as polyurethane sponges or within membrane reactors, which enhances their stability and allows for repeated use. researchgate.netnih.gov These enzyme-based systems have the potential to be used for the decontamination of soil, water, and even surfaces. nih.gov The development of cell-free enzyme systems is also being explored to avoid the regulatory hurdles associated with releasing genetically modified organisms into the environment. nih.gov
Table 2: Key Enzymes in Organophosphate Bioremediation
| Enzyme | Source Organism | Key Characteristics |
| Organophosphate Hydrolase (OPH) | Pseudomonas diminuta, Flavobacterium sp. | Broad substrate specificity, hydrolyzes a wide range of organophosphates. |
| Organophosphate Degrading Enzyme (OpdA) | Agrobacterium radiobacter | Efficiently hydrolyzes a variety of organophosphate pesticides. mdpi.com |
| Methyl Parathion Hydrolase (MPH) | Plesiomonas sp. | Specific for methyl-substituted organophosphates. |
| Diisopropylfluorophosphatase (DFPase) | Squid and other marine organisms | Hydrolyzes fluorophosphonate compounds. |
This table is based on information from multiple sources. nih.govresearchgate.netmdpi.com
Microbial Remediation Enhancement
In addition to using isolated enzymes, whole microbial cells capable of metabolizing organophosphonates are being investigated for bioremediation. researchgate.net Environmental microorganisms have evolved pathways to utilize organophosphonates as a source of phosphorus. researchgate.net The key to this process is the cleavage of the carbon-phosphorus (C-P) bond, a very stable chemical linkage. researchgate.net
Researchers are isolating and characterizing bacteria and fungi from contaminated sites that have developed the ability to degrade these compounds. researchgate.net Understanding the metabolic pathways and the enzymes involved, such as C-P lyases and phosphonoacetate hydrolase, is crucial for enhancing their remediation capabilities. researchgate.net Strategies to improve microbial remediation include optimizing environmental conditions to promote the growth and activity of these microorganisms and exploring the use of microbial consortia that can work together to break down complex mixtures of pollutants. The production of biosurfactants by some microorganisms can also enhance the bioavailability of hydrophobic pollutants, making them more accessible for degradation. taylorfrancis.com
Development of Chemical Sensors and Biosensors for Organophosphonates
The widespread use of organophosphonates, particularly in agriculture, has necessitated the development of sensitive and selective methods for their detection. researchgate.netnih.gov Research in this area is focused on creating rapid, portable, and cost-effective sensors for monitoring these compounds in environmental and food samples. researchgate.netmdpi.com
Chemical Sensors:
Chemical sensors for organophosphonate detection often rely on the specific interaction between the phosphate (B84403) group and a sensor material. One promising approach involves the use of nanoparticles. For instance, electrochemical sensors utilizing zirconia (ZrO₂) nanoparticles have been developed for the detection of organophosphate pesticides and nerve agents. acs.org The strong affinity of zirconia for the phosphoric group allows for the selective binding and subsequent electrochemical detection of these compounds. acs.org Researchers have optimized parameters such as the quantity of nanoparticles, adsorption time, and pH to achieve low detection limits, in the parts-per-billion (ppb) range. acs.org
Another avenue of research is the development of optical sensors. Fluorescent-based chemical sensors, where an indicator dye is incorporated into a sol-gel matrix, have shown potential for organophosphate detection. researchgate.net These sensors can be fabricated in various forms, including thin films and nanoparticles, offering versatility in application. researchgate.net
Biosensors:
Biosensors for organophosphonates primarily leverage the inhibitory effect of these compounds on certain enzymes. Acetylcholinesterase (AChE) is a common biorecognition element in these sensors. rsc.orgnih.gov Organophosphates inhibit the activity of AChE, and the degree of inhibition can be correlated to the concentration of the analyte. mdpi.comrsc.org This principle has been applied in various sensor formats, including:
Electrochemical Biosensors: These sensors measure changes in the electrochemical signal resulting from the enzymatic reaction. Amperometric biosensors, for example, can provide real-time monitoring of organophosphates by detecting the products of AChE activity. nih.gov Recent advancements have focused on creating flexible and wearable electrochemical sensors for on-site detection. tandfonline.com
Optical Biosensors: These sensors detect changes in optical properties, such as fluorescence or color, resulting from enzyme inhibition. rsc.org Paper-based biosensors, for instance, offer a simple, low-cost, and instrument-free method for the visual detection of organophosphates. mdpi.com
Enzyme-Based Biosensors with Organophosphorus Hydrolase (OPH): Unlike inhibition-based sensors, OPH-based biosensors directly catalyze the hydrolysis of organophosphates. wpmucdn.com This allows for the direct measurement of the target compound, offering a single-step detection method suitable for continuous monitoring. wpmucdn.com
The table below summarizes some of the recent developments in sensor technology for organophosphonate detection.
| Sensor Type | Principle of Detection | Key Features | Analyte Example | Detection Limit |
| Electrochemical Sensor | Binding of organophosphate to zirconia nanoparticles | High selectivity, regenerable surface | Methyl parathion | 1-3 ng/mL acs.org |
| Amperometric Biosensor | Inhibition of Acetylcholinesterase (AChE) | Real-time monitoring | Paraoxon | 2.5 ppb nih.gov |
| Paper-Based Biosensor | Enzyme inhibition-mediated distance measurement | Instrument-free, portable, cost-effective | Malathion | 18 ng/mL mdpi.com |
| Remote OPH Biosensor | Direct hydrolysis by Organophosphorus Hydrolase (OPH) | Continuous monitoring, single-step measurement | Paraoxon, Methyl parathion | Micromolar levels wpmucdn.com |
| Plant-Esterase Biosensor | Inhibition of plant-based esterase (PLaE) | Low-cost, highly sensitive | Organophosphates | Parts per trillion uconn.edu |
Role of Phosphonates in Agricultural Chemical Research
Phosphonates are a significant class of compounds in agricultural chemistry, primarily used as herbicides and insecticides. nih.govcapitalpress.com Research in this area is driven by the need for more effective and environmentally benign crop protection agents, as well as by concerns over pest resistance and the environmental fate of these chemicals.
Organophosphate pesticides, while effective, are known for their toxicity and potential for negative environmental impact. nih.govfoodandwine.com This has led to research focused on several key areas:
Development of Novel Pesticides: The continuous emergence of pesticide-resistant insect strains necessitates the development of new active ingredients. Research into the structure-activity relationships of phosphonates aims to design molecules with enhanced efficacy against target pests while minimizing effects on non-target organisms.
Environmental Monitoring and Remediation: The presence of organophosphate residues in soil, water, and food is a significant concern. foodandwine.com This has spurred the development of the sensitive detection methods described in the previous section. Research also explores methods for the degradation and removal of these compounds from the environment.
Understanding Mechanisms of Action and Resistance: A deeper understanding of how phosphonates interact with their target enzymes at a molecular level is crucial for overcoming resistance. This includes studying the specific binding modes and the genetic mutations in pests that lead to reduced sensitivity.
"Chiral Switch" in Agrochemicals: As with pharmaceuticals, the stereochemistry of phosphonate pesticides can significantly influence their biological activity. There is growing interest in developing enantiomerically pure agrochemicals, where only the active enantiomer is used. This can lead to lower application rates, reducing the environmental load and minimizing off-target effects. unl.pt
The following table highlights some of the key research themes concerning phosphonates in agriculture.
| Research Area | Focus | Significance |
| Novel Pesticide Synthesis | Designing new phosphonate-based active ingredients. | Combating pest resistance and improving safety profiles. |
| Environmental Fate and Monitoring | Studying the persistence and degradation of phosphonates in the environment and developing sensitive detection methods. | Ensuring food safety and protecting ecosystems. foodandwine.com |
| Mechanism of Action Studies | Investigating the molecular interactions between phosphonates and their biological targets. | Understanding and overcoming mechanisms of pest resistance. |
| Enantioselective Agrochemicals | Developing single-enantiomer phosphonate pesticides. | Reducing environmental impact and improving efficacy. unl.pt |
Stereochemical Aspects in Phosphonate Chemistry
The stereochemistry of phosphonates is a critical aspect of their chemistry, as the spatial arrangement of substituents around the phosphorus atom can have a profound impact on their biological activity and chemical reactivity. unl.ptnih.gov Phosphonates can possess chirality at both the carbon atoms within their organic substituents (C-chiral) and at the phosphorus atom itself (P-chiral). nih.govmdpi.comnih.gov
Synthesis of Chiral Phosphonates:
The synthesis of enantiomerically pure phosphonates is a major focus of research. Several strategies have been developed to achieve this:
Asymmetric Catalysis: This is a powerful tool for the synthesis of chiral phosphonates.
Metal Complex Catalysis: Transition metal complexes with chiral ligands are widely used to catalyze asymmetric reactions, such as the hydrogenation of unsaturated phosphonates, leading to C-chiral products with high enantioselectivity. mdpi.comresearchgate.net
Organocatalysis: The use of small organic molecules as catalysts has emerged as a valuable alternative to metal-based systems. unl.pt Chiral organocatalysts, such as alkaloids and thioureas, can effectively promote asymmetric reactions like the phospha-aldol and phospha-Michael additions to produce chiral phosphonates. unl.ptmdpi.com
Chiral Auxiliaries: This method involves the use of a chiral molecule that is temporarily attached to the phosphonate substrate to direct the stereochemical outcome of a reaction. While effective, this approach often requires additional steps to attach and remove the auxiliary. nih.gov
Kinetic Resolution: This technique separates a racemic mixture of phosphonates by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.
P-Chiral Phosphonates:
Phosphonates with a stereogenic phosphorus center are of particular interest due to their potential applications in medicinal chemistry and materials science. nih.govnih.govresearchgate.net The synthesis of P-chiral phosphonates is challenging but has been achieved through various methods, including:
Nucleophilic Substitution on Chiral Phosphorus Precursors: Starting from enantiomerically pure H-phosphinates or other P-chiral precursors, stereospecific nucleophilic substitution reactions can be used to generate a range of P-chiral phosphonates. nih.gov
Asymmetric Desymmetrization: This involves the selective reaction of one of two identical functional groups on a prochiral phosphonate with a chiral reagent.
Palladium-Catalyzed Asymmetric Cyclization: This method has been used to synthesize P-chiral biaryl phosphonates with good enantioselectivity. researchgate.net
The stereochemical course of reactions involving phosphonates is also an active area of investigation. For instance, the phosphonate-phosphate rearrangement has been shown to proceed with retention of configuration at the phosphorus atom. nih.gov
The table below provides an overview of different approaches to synthesizing chiral phosphonates.
| Chirality Type | Synthetic Approach | Description |
| C-Chiral | Asymmetric Metal Complex Catalysis | Transition metals with chiral ligands catalyze reactions to create stereocenters in the carbon framework. mdpi.comresearchgate.net |
| C-Chiral | Asymmetric Organocatalysis | Small chiral organic molecules catalyze reactions like phospha-aldol and phospha-Michael additions. unl.ptmdpi.com |
| P-Chiral | Chiral Nucleophilic Catalysis | Racemic H-phosphinates are coupled with nucleophiles in the presence of a chiral catalyst. nih.gov |
| P-Chiral | Asymmetric Intramolecular Cyclization | Palladium-catalyzed cyclization of prochiral precursors to form P-chiral cyclic phosphonates. researchgate.net |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
